1'-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4'-bipiperidine
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Overview
Description
1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a bipiperidine structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method includes the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol . This intermediate is then reacted with 4-methyl-1,4’-bipiperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cellular stress responses and its potential as a chemical probe in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. One key target is the eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in protein synthesis. The compound induces the phosphorylation of eIF2-α, leading to the inactivation of this factor and a subsequent reduction in global protein synthesis . This mechanism allows cells to conserve resources and reprogram energy usage under stress conditions.
Comparison with Similar Compounds
1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine can be compared with other similar compounds such as:
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate: This compound also regulates protein synthesis by inactivating eIF2-α.
2-Bromo-5-methoxybenzyl bromide: This compound is used in the synthesis of various organic molecules and has similar bromine and methoxy functional groups. The uniqueness of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine lies in its bipiperidine structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H29BrN2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H29BrN2O/c1-15-5-11-22(12-6-15)18-7-9-21(10-8-18)14-16-13-17(20)3-4-19(16)23-2/h3-4,13,15,18H,5-12,14H2,1-2H3 |
InChI Key |
IVSMHMVOAMMWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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